2-Bromo-5-fluoro-N-isobutylbenzamide
Overview
Description
2-Bromo-5-fluoro-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₃BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with an isobutyl group attached to the amide nitrogen
Mechanism of Action
Mode of Action
It’s known that the bromine and fluorine atoms attached to the benzene ring in the compound can display different reactivities, thus enabling selective substitution reactions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3144±320 °C and a density of 1370±006 g/cm3 . The compound is typically stored at 2-8°C .
Action Environment
It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-isobutylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the reaction of the bromofluorobenzene intermediate with isobutylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of N-isobutyl-2-bromo-5-fluoroaniline.
Oxidation: Formation of 2-bromo-5-fluorobenzoic acid.
Scientific Research Applications
2-Bromo-5-fluoro-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Lacks the isobutyl group, which may affect its solubility and biological activity.
2-Bromo-5-fluoro-N-butylbenzamide: Similar structure but with a different alkyl group, potentially altering its chemical and biological properties.
2-Bromo-5-fluoro-N-cyclopropylbenzamide: Contains a cyclopropyl group, which may influence its steric interactions and reactivity.
Uniqueness
2-Bromo-5-fluoro-N-isobutylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with an isobutyl group on the amide nitrogen. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFKYPOGPADGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640749 | |
Record name | 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-17-6 | |
Record name | 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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